Acridine red

Description

Properties

IUPAC Name |

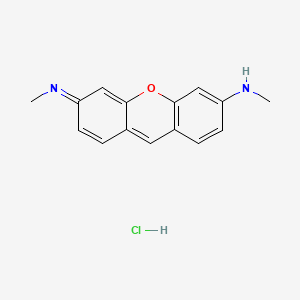

methyl-[6-(methylamino)xanthen-3-ylidene]azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O.ClH/c1-16-12-5-3-10-7-11-4-6-13(17-2)9-15(11)18-14(10)8-12;/h3-9,16H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVHDZUFNZLETBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC2=C(C=C1)C=C3C=CC(=[NH+]C)C=C3O2.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90883849 | |

| Record name | Xanthylium, 3,6-bis(methylamino)-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [MSDSonline] | |

| Record name | Acridine red | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3510 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2465-29-4 | |

| Record name | Acridine Red | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002465294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ACRIDINE RED | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13972 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ACRIDINE RED | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Xanthylium, 3,6-bis(methylamino)-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Xanthylium, 3,6-bis(methylamino)-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-bis(methylamino)xanthylium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.790 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACRIDINE RED | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0KGA4B4N1H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACRIDINE RED | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5658 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Acridine Dyes for Nucleic Acid Staining: A Comparative Technical Guide on Acridine Orange and Acridine Red

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of two fluorescent dyes, Acridine Orange and Acridine Red, for the application of nucleic acid staining. This document outlines their mechanisms of action, spectral properties, and detailed experimental protocols for their use in cellular and molecular biology research.

Introduction to Acridine Dyes

Acridine dyes are a class of organic compounds that are widely used as fluorescent stains in biological research. Their planar tricycle aromatic ring structure allows them to interact with nucleic acids, primarily through intercalation between base pairs. This interaction leads to significant changes in their photophysical properties, making them valuable tools for visualizing and quantifying nucleic acids in various experimental settings. Among the acridine dyes, Acridine Orange is the most prominent and versatile for nucleic acid staining, while this compound, a structurally related dye, has more specialized applications.

Acridine Orange: The Versatile Nucleic Acid Stain

Acridine Orange (AO) is a cell-permeable, cationic dye that exhibits metachromatic fluorescence, meaning its emission spectrum is dependent on its concentration and the nature of the molecule it binds to. This property makes it exceptionally useful for distinguishing between different types of nucleic acids within a single sample.

Mechanism of Action

Acridine Orange's ability to differentially stain double-stranded DNA (dsDNA) and single-stranded nucleic acids (ssDNA and RNA) is the cornerstone of its utility. The mechanism is based on the different binding modes of the dye to these nucleic acids:

-

Intercalation in dsDNA: At low concentrations, Acridine Orange monomers intercalate between the base pairs of dsDNA. This mode of binding results in a rigid, less polar environment for the dye molecule, leading to a high quantum yield of green fluorescence.[1]

-

Electrostatic Stacking on ssDNA and RNA: In the presence of single-stranded nucleic acids, which have a more flexible structure, Acridine Orange molecules aggregate through electrostatic interactions with the phosphate backbone. This stacking of dye molecules forms dimers and higher-order aggregates, which exhibit a red-shifted fluorescence emission.[1][2]

This differential staining allows for the simultaneous visualization of DNA in the nucleus (green) and RNA in the cytoplasm and nucleolus (red) in living or fixed cells.

Spectral and Physicochemical Properties

The distinct spectral properties of Acridine Orange when bound to dsDNA versus ssRNA/ssDNA are summarized in the table below. It is also a cell-permeable dye, allowing for the staining of live cells.[2]

This compound: An Alternative Dye

This compound, specifically this compound 3B, is a dye with a xanthene core, structurally similar to Pyronin Y.[3] While it is a fluorescent dye, its application in nucleic acid staining is less common compared to Acridine Orange. It has been historically used in methods analogous to the Unna-Pappenheim technique, which employs Pyronin Y to stain RNA.[3]

Properties and Comparison

This compound exhibits red fluorescence and is soluble in water and ethanol.[3] Due to its structural similarity to Pyronin Y, it is presumed to have a preference for staining RNA. However, detailed studies on its differential staining capabilities for DNA and RNA are not as extensively documented as for Acridine Orange.

Quantitative Data Summary

The following table summarizes the key quantitative data for Acridine Orange and this compound.

| Property | Acridine Orange | This compound (3B) |

| Excitation Maximum (λex) | ~502 nm (bound to dsDNA)[2], ~460 nm (bound to ssRNA/ssDNA)[2] | ~547-552 nm[3][4] |

| Emission Maximum (λem) | ~525 nm (bound to dsDNA)[2], ~650 nm (bound to ssRNA/ssDNA)[2] | ~584 nm[4] |

| Fluorescence Quantum Yield (ΦF) | 0.2 (in basic ethanol) | Higher than Pyronin Y[5] |

| Fluorescence Lifetime (τ) | 2.0 ns (in PBS)[6] | Longer than Pyronin Y (3.87 ns in some conditions)[7] |

| Binding Affinity (Ka) to dsDNA | 5 x 10^4 - 1 x 10^5 M⁻¹[8] | Data not readily available |

| Binding Affinity (Ka) to ssRNA | Data not readily available, but strong electrostatic interaction is noted[9] | Data not readily available |

| Cell Permeability | Yes[2] | Data not readily available for live-cell staining |

Experimental Protocols

Detailed methodologies for key applications using Acridine Orange are provided below. Due to the limited information on this compound for general nucleic acid staining, specific protocols for this dye are not as established.

General Experimental Workflow

The following diagram illustrates a general workflow for staining cells with a fluorescent nucleic acid dye like Acridine Orange.

Protocol for Live Cell Staining with Acridine Orange

This protocol is suitable for visualizing nucleic acid distribution in living cells.

Materials:

-

Acridine Orange stock solution (e.g., 1 mg/mL in sterile water or DMSO)

-

Phosphate-Buffered Saline (PBS) or appropriate cell culture medium

-

Live cells in culture

Procedure:

-

Prepare a working solution of Acridine Orange at a final concentration of 1-5 µg/mL in PBS or serum-free medium. The optimal concentration may vary depending on the cell type.

-

Wash the cultured cells once with sterile PBS.

-

Add the Acridine Orange working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

-

Gently wash the cells twice with PBS to remove the excess dye.

-

Immediately visualize the cells using a fluorescence microscope with appropriate filter sets for green (e.g., FITC filter) and red (e.g., TRITC or Texas Red filter) fluorescence.

Protocol for Fixed Cell Staining with Acridine Orange

This protocol is for staining fixed cells to preserve their morphology.

Materials:

-

Acridine Orange stock solution (1 mg/mL)

-

PBS

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS (for permeabilization)

-

Cells grown on coverslips

Procedure:

-

Wash the cells on coverslips twice with PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Prepare a working solution of Acridine Orange at 1-5 µg/mL in PBS.

-

Incubate the fixed and permeabilized cells with the Acridine Orange working solution for 15 minutes at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Mount the coverslips on microscope slides with an appropriate mounting medium.

-

Visualize using a fluorescence microscope.

Protocol for Apoptosis Detection using Acridine Orange

Acridine Orange can be used to observe chromatin condensation, a hallmark of apoptosis. In apoptotic cells, the chromatin becomes more condensed and stains bright green or yellow-green.

Materials:

-

Acridine Orange stock solution (1 mg/mL)

-

PBS

-

Control and treated cells

Procedure:

-

Harvest both control and treated cells.

-

Wash the cells with PBS and resuspend them in a small volume of PBS.

-

Add Acridine Orange to a final concentration of 1 µg/mL.

-

Incubate for 15 minutes at room temperature in the dark.

-

Place a small drop of the cell suspension on a microscope slide and cover with a coverslip.

-

Observe under a fluorescence microscope. Normal cells will show a uniformly green nucleus, while apoptotic cells will exhibit bright green condensed or fragmented chromatin.

Conclusion

Acridine Orange stands out as a highly versatile and widely used fluorescent dye for nucleic acid staining due to its unique ability to differentially label dsDNA and ssRNA/ssDNA. This property allows for the simultaneous analysis of DNA and RNA within cells, making it an invaluable tool for a range of applications, including cell cycle analysis, apoptosis detection, and general cellular imaging.

This compound, while sharing a similar core structure, is less commonly employed for general nucleic acid staining. Its primary use has been in specific histological methods for RNA detection, often in conjunction with other dyes. The available data on its photophysical properties and binding characteristics to nucleic acids are less extensive compared to Acridine Orange.

For researchers requiring robust and well-documented differential staining of nucleic acids in both live and fixed cells, Acridine Orange is the recommended choice. This compound may be considered for more specialized applications where its specific spectral properties are advantageous, though further optimization and characterization for nucleic acid staining would likely be required.

References

- 1. youtube.com [youtube.com]

- 2. Acridine orange - Wikipedia [en.wikipedia.org]

- 3. stainsfile.com [stainsfile.com]

- 4. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 5. The Fluorescence Properties of Three Rhodamine Dye Analogues: this compound, Pyronin Y and Pyronin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 7. researchgate.net [researchgate.net]

- 8. Interactions of acridine orange with double stranded nucleic acids. Spectral and affinity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acridine Orange | AAT Bioquest [aatbio.com]

Acridine red spectral properties and excitation/emission wavelengths

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of Acridine Red, a fluorescent dye with applications in biological staining and microscopy. This document details its excitation and emission characteristics, summarizes available quantitative data, and provides standardized experimental protocols for its spectral analysis.

Core Spectral Properties of this compound

This compound, also known as this compound 3B (C.I. 45000), is a cationic dye belonging to the xanthene class. Its fluorescence arises from a tricyclic aromatic system, making it a valuable tool for various fluorescence-based assays.

Quantitative Spectral Data

| Spectral Property | This compound | Pyronin Y (for comparison) | Solvent/Conditions | Source(s) |

| Absorption Maximum (λabs) | ~547 nm | 547-548 nm | Not specified | --INVALID-LINK-- |

| Excitation Maximum (λex) | ~547 nm (inferred from λabs) | 547 nm | Not specified | --INVALID-LINK--, --INVALID-LINK-- |

| Emission Maximum (λem) | ~560 nm | 566 nm | Aqueous buffer (pH 6.0) | --INVALID-LINK-- |

| Molar Absorptivity (ε) | Data not available | Data not available | - | - |

| Fluorescence Quantum Yield (ΦF) | Qualitatively higher than Pyronin Y and B | Data not available | Ethanol (qualitatively highest) | --INVALID-LINK-- |

| Fluorescence Lifetime (τ) | Qualitatively longer than Pyronin Y and B | Data not available | Ethanol (qualitatively longest) | --INVALID-LINK-- |

Note: The excitation maximum is inferred to be equivalent to the absorption maximum, a common practice in fluorescence spectroscopy. The quantum yield and fluorescence lifetime of this compound are reported to be higher and longer, respectively, than those of Pyronin Y and Pyronin B, particularly in ethanol, though specific numerical values are not provided in the available literature.

Experimental Protocols

The following are generalized methodologies for the determination of the spectral properties of fluorescent dyes like this compound.

Measurement of Excitation and Emission Spectra

Objective: To determine the wavelengths of maximum excitation and emission for this compound.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO or ethanol)

-

Spectroscopy grade solvent (e.g., ethanol, phosphate-buffered saline)

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Sample Preparation: Prepare a dilute working solution of this compound (e.g., 1-10 µM) in the desired solvent. The absorbance of the solution at the excitation maximum should be below 0.1 to avoid inner filter effects.

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to stabilize (typically 20-30 minutes).

-

Set the excitation and emission slit widths (e.g., 2-5 nm).

-

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the expected emission maximum (e.g., 560 nm).

-

Scan a range of excitation wavelengths (e.g., 400-550 nm).

-

Record the fluorescence intensity at each excitation wavelength. The peak of this spectrum is the excitation maximum (λex).

-

-

Emission Spectrum Measurement:

-

Set the excitation monochromator to the determined excitation maximum (λex).

-

Scan a range of emission wavelengths (e.g., 550-700 nm).

-

Record the fluorescence intensity at each emission wavelength. The peak of this spectrum is the emission maximum (λem).

-

-

Blank Subtraction: Measure the spectrum of the solvent blank and subtract it from the sample spectra to correct for background fluorescence and Raman scattering.

Determination of Fluorescence Quantum Yield

Objective: To determine the efficiency of photon emission of this compound relative to a standard.

Materials:

-

This compound solution

-

Quantum yield standard with a known quantum yield in the same spectral region (e.g., Rhodamine 6G in ethanol, ΦF = 0.95)

-

UV-Vis spectrophotometer

-

Spectrofluorometer

Procedure:

-

Absorbance Measurement: Measure the absorbance of both the this compound solution and the quantum yield standard at the excitation wavelength. Prepare a series of dilutions for both the sample and the standard to ensure the absorbance is in the linear range (typically < 0.1).

-

Fluorescence Measurement:

-

Excite both the this compound solution and the standard at the same wavelength.

-

Measure the integrated fluorescence intensity (the area under the emission curve) for both solutions.

-

-

Calculation: The quantum yield of this compound (ΦF,sample) is calculated using the following equation:

ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)

Where:

-

ΦF,std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Visualizations

Jablonski Diagram for Fluorescence

The following diagram illustrates the electronic transitions involved in the process of fluorescence, as described by the Jablonski diagram.

Caption: A Jablonski diagram illustrating the electronic transitions involved in fluorescence.

Experimental Workflow for Spectral Characterization

This diagram outlines the typical workflow for determining the excitation and emission spectra of a fluorescent dye.

Caption: Workflow for determining the excitation and emission spectra of a fluorescent dye.

Acridine Orange: A Technical Guide to Differentiating DNA and RNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acridine Orange (AO) is a versatile, cell-permeable fluorescent dye widely utilized in cellular and molecular biology for the differential staining of deoxyribonucleic acid (DNA) and ribonucleic acid (RNA).[1][2] Its metachromatic properties cause it to emit different wavelengths of light depending on its mode of interaction with these nucleic acids, enabling researchers to distinguish between them within the same sample.[3] When AO intercalates into the double-stranded helix of DNA, it emits a green fluorescence. In contrast, its electrostatic interaction with the phosphate backbone of single-stranded RNA results in a red fluorescence.[1][3] This technical guide provides an in-depth overview of the principles, quantitative data, and detailed protocols for using Acridine Orange to differentiate DNA and RNA in various research applications.

Mechanism of Differential Staining

The differential fluorescence of Acridine Orange when bound to DNA and RNA is a result of its distinct binding modes to these two nucleic acids. With double-stranded DNA, the planar AO molecule intercalates, or inserts itself, between the stacked base pairs of the DNA helix.[1][4] This mode of binding results in a monomeric distribution of the dye, leading to a green fluorescence emission.

Conversely, with single-stranded RNA, the primary interaction is electrostatic between the cationic AO molecules and the anionic phosphate groups of the RNA backbone.[1][5] This leads to a higher local concentration and aggregation of AO molecules, resulting in a shift to red fluorescence emission.[6]

Quantitative Data

The spectral properties and binding affinities of Acridine Orange with DNA and RNA are crucial for designing and interpreting experiments. The following tables summarize key quantitative data.

Spectral Properties of Acridine Orange-Nucleic Acid Complexes

| Parameter | AO bound to dsDNA | AO bound to ssRNA |

| Excitation Maximum | ~502 nm[1] | ~460 nm[1] |

| Emission Maximum | ~525 nm (Green)[1] | ~650 nm (Red)[1] |

Binding Affinity of Acridine Orange to Nucleic Acids

| Ligand | Nucleic Acid | Binding Constant (K) |

| Acridine Orange | Calf Thymus DNA | 2.69 x 10 M⁻¹[7] |

Experimental Protocols

Preparation of Acridine Orange Staining Solution

A common stock solution for Acridine Orange is 1 mg/mL in deionized water. This stock solution should be stored protected from light at 4°C. For working solutions, the stock is typically diluted in an appropriate buffer depending on the specific application.

Protocol 1: Staining of Fixed Cells for Fluorescence Microscopy

This protocol is suitable for visualizing DNA and RNA in fixed cells on a microscope slide.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS (Fixative)

-

0.1% Triton X-100 in PBS (Permeabilization Buffer)

-

Acridine Orange working solution (e.g., 1-5 µg/mL in PBS)

-

Microscope slides and coverslips

-

Fluorescence microscope with appropriate filter sets (blue excitation for green emission, green excitation for red emission)

Procedure:

-

Cell Seeding: Grow cells on sterile coverslips in a petri dish until they reach the desired confluency.

-

Washing: Gently wash the cells twice with PBS.

-

Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Staining: Incubate the cells with the Acridine Orange working solution for 15-30 minutes at room temperature, protected from light.

-

Washing: Briefly rinse the cells with PBS to remove excess stain.

-

Mounting: Mount the coverslip onto a microscope slide with a drop of PBS or an anti-fade mounting medium.

-

Visualization: Image the cells using a fluorescence microscope. Nuclei (DNA) should appear green, while the cytoplasm and nucleoli (rich in RNA) should appear red/orange.

Protocol 2: Live-Cell Imaging

This protocol allows for the visualization of DNA and RNA in living cells.

Materials:

-

Complete cell culture medium

-

Acridine Orange working solution (e.g., 1-5 µg/mL in complete medium)

-

Live-cell imaging microscope with an environmental chamber (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Plate cells in a suitable live-cell imaging dish or chamber slide.

-

Staining: Replace the culture medium with the Acridine Orange working solution.

-

Incubation: Incubate the cells for 15-30 minutes in the environmental chamber.

-

Washing (Optional): The medium can be replaced with fresh, pre-warmed medium to reduce background fluorescence, though this may also reduce the signal.

-

Imaging: Acquire images using the live-cell imaging microscope.

Protocol 3: Flow Cytometry for Cell Cycle Analysis

Acridine Orange can be used to differentiate cells in different phases of the cell cycle based on their DNA and RNA content.

Materials:

-

Cell suspension

-

Cold 70% Ethanol

-

RNase A solution (100 µg/mL)

-

Acridine Orange staining solution for flow cytometry (consult specific instrument protocols, often a low pH buffer is used)

-

Flow cytometer

Procedure:

-

Harvesting: Harvest cells and wash with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix for at least 1 hour at 4°C.

-

Washing: Centrifuge the fixed cells and wash with PBS.

-

RNase Treatment: Resuspend the cell pellet in RNase A solution and incubate for 30 minutes at 37°C.

-

Staining: Add the Acridine Orange staining solution and incubate for at least 15 minutes on ice, protected from light.

-

Analysis: Analyze the stained cells on a flow cytometer. The green fluorescence intensity will be proportional to the DNA content, allowing for the discrimination of G0/G1, S, and G2/M phases.

Applications in Research and Drug Development

The ability of Acridine Orange to differentially stain DNA and RNA makes it a valuable tool in various research areas:

-

Cell Cycle Analysis: Distinguishing between quiescent (G0) and proliferating (G1) cells based on their RNA content.

-

Apoptosis Detection: Identifying apoptotic cells, which exhibit condensed chromatin and increased red fluorescence.

-

Virology: Visualizing viral replication within host cells by monitoring changes in nucleic acid distribution.

-

Drug Screening: Assessing the effects of compounds on transcription and cell proliferation.

Conclusion

Acridine Orange remains a powerful and widely used fluorescent probe for the differential visualization of DNA and RNA. Its straightforward application and the distinct spectral separation of its fluorescence when bound to these two nucleic acids provide valuable insights into cellular processes for researchers, scientists, and professionals in drug development. By understanding the underlying mechanisms and employing optimized protocols, Acridine Orange can be effectively utilized to advance a wide range of biological research.

References

- 1. Acridine orange - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. Updating Ortho- and Metachromatic Acridine Orange Fluorescence in Cytochemical Chromosome Staining: A Proposal for Understanding Its Differential Fluorescence on Double- and Single-Stranded Nucleic Acids Substrates Based on Intercalation [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. MySkinRecipes [myskinrecipes.com]

- 7. nathan.instras.com [nathan.instras.com]

Acridine Red as a Vital Stain for Live-Cell Imaging: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acridine red, a member of the acridine family of dyes, serves as a valuable tool for vital staining in live-cell imaging. As a lipophilic cation, it readily permeates the plasma membrane of living cells and accumulates in acidic organelles, most notably lysosomes. This accumulation leads to a distinct red fluorescence, providing a clear and specific method for visualizing these compartments in real-time. This technical guide offers a comprehensive overview of the principles, protocols, and applications of this compound as a vital stain, with a focus on practical implementation in a research setting.

While the term "this compound" is used, it is important to note that in the context of live-cell imaging for nucleic acids and acidic organelles, the closely related and more extensively documented fluorophore, acridine orange, is often the dye of choice. Acridine orange exhibits a characteristic shift in its fluorescence emission from green when bound to double-stranded DNA to red when it aggregates in acidic compartments or binds to RNA. For the purposes of this guide, the principles and protocols will focus on achieving red fluorescence in live cells using acridine dyes, with specific data and methodologies largely derived from studies using acridine orange, which is functionally representative for this application.

Core Principles of this compound Staining

This compound is a metachromatic dye, meaning its absorption and emission spectra are dependent on its concentration and its interaction with cellular components. As a weakly basic amine, this compound diffuses across the cell membrane in its uncharged state. Once inside the cell, it encounters the low pH environment of lysosomes (pH 4.5-5.0). In this acidic environment, this compound becomes protonated and trapped, leading to its accumulation. At high concentrations within these organelles, the dye molecules form aggregates or dimers, which results in a shift of the fluorescence emission to longer wavelengths, appearing as orange-red.

Data Presentation: Quantitative Properties

The following tables summarize the key quantitative data for utilizing acridine dyes for red fluorescence imaging.

| Spectral Properties | Wavelength (nm) | Notes |

| Excitation Maximum (monomers) | ~502 | For green fluorescence when bound to DNA. |

| Emission Maximum (monomers) | ~525 | For green fluorescence when bound to DNA.[1] |

| Excitation Maximum (aggregates) | ~460 | For red fluorescence in acidic organelles and when bound to RNA.[2][3] |

| Emission Maximum (aggregates) | ~650 | For red fluorescence in acidic organelles and when bound to RNA.[2][3] |

| Experimental Parameters | Value | Cell Type/Application |

| Working Concentration | 1-5 µg/mL | General live-cell staining. |

| Incubation Time | 15-30 minutes | Dependent on cell type and experimental goals. |

| Solvent | DMSO or Ethanol | For stock solution preparation. |

| Photostability | Moderate | Photobleaching can occur with prolonged exposure to excitation light. |

Experimental Protocols

I. Preparation of Staining Solution

-

Stock Solution Preparation : Prepare a 1 mg/mL stock solution of this compound (or acridine orange) in dimethyl sulfoxide (DMSO) or ethanol.

-

Storage : Store the stock solution at -20°C, protected from light.

-

Working Solution Preparation : On the day of the experiment, dilute the stock solution in a serum-free medium or a buffered salt solution (e.g., PBS or HBSS) to the desired final working concentration (typically 1-5 µg/mL). It is crucial to use a serum-free medium for dilution as serum proteins can interfere with the dye.

II. Live-Cell Staining and Imaging

-

Cell Culture : Plate cells on a suitable imaging dish or chamber slide and allow them to adhere and grow to the desired confluency.

-

Washing : Gently wash the cells twice with a warm, serum-free medium or PBS to remove any residual serum.

-

Staining : Add the freshly prepared this compound working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.

-

Washing : Remove the staining solution and wash the cells two to three times with the imaging medium (e.g., phenol red-free medium supplemented with serum and other necessary components).

-

Imaging : Immediately proceed with imaging using a fluorescence microscope equipped with appropriate filters for red fluorescence (e.g., a TRITC or Texas Red filter set).

Mandatory Visualizations

Signaling Pathways and Logical Relationships

Caption: Mechanism of this compound accumulation and fluorescence in lysosomes.

Experimental Workflow

Caption: A typical experimental workflow for live-cell staining with this compound.

Applications in Research and Drug Development

-

Lysosome Trafficking and Dynamics : The specific accumulation of this compound in lysosomes allows for the real-time tracking of these organelles, providing insights into their movement, fusion, and fission events.

-

Autophagy Studies : As lysosomes are the terminal degradative compartment in the autophagy pathway, this compound can be used to monitor the final stages of autophagy.

-

Drug-Induced Lysosomotropism : Many pharmaceutical compounds are weakly basic and can become sequestered in lysosomes, a phenomenon known as lysosomotropism. This compound can be used to study the effects of such drugs on lysosomal function and integrity.

-

Cell Viability and Apoptosis : In conjunction with other stains, changes in this compound fluorescence can indicate alterations in lysosomal membrane permeability, which is an early hallmark of apoptosis.

Limitations and Considerations

-

Phototoxicity : Like many fluorescent dyes, this compound can be phototoxic to cells upon prolonged or high-intensity illumination. It is advisable to use the lowest possible laser power and exposure times during imaging.

-

pH Dependency : The staining is highly dependent on the maintenance of a low intralysosomal pH. Agents that disrupt the lysosomal pH gradient will affect the staining pattern.

-

Background Fluorescence : In some cell types, background fluorescence in the cytoplasm may be observed. Careful optimization of the dye concentration and washing steps can help to minimize this.

Conclusion

This compound and its analogue acridine orange are powerful vital stains for the visualization of acidic organelles in live cells. Their metachromatic properties and straightforward application make them a versatile tool in various fields of cell biology and drug discovery. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively employ these dyes to gain valuable insights into dynamic cellular processes.

References

The Dawn of Cellular Cartography: A Technical Guide to the Discovery and History of Acridine Dyes in Cell Biology

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of acridine dyes in the advancement of cell biology. From their initial discovery in the 19th century to their sophisticated applications in modern research, these fluorescent compounds have been instrumental in illuminating the intricate inner workings of the cell. This document provides a comprehensive historical overview, detailed experimental protocols, quantitative data on key acridine dyes, and visualizations of their mechanisms and applications.

A Journey Through Time: The Discovery and Evolution of Acridine Dyes

The story of acridine dyes begins not in a biology lab, but in the burgeoning coal tar industry of the late 19th century.

-

1870: German chemists Carl Gräbe and Heinrich Caro first isolated acridine from coal tar.[1] Initially, its applications were primarily in the textile industry as dyes.[2]

-

Early 20th Century: The biological significance of acridine derivatives began to be recognized. Paul Ehrlich, a pioneer in chemotherapy, and his colleague Benda proposed the use of acridines as antimalarial agents in 1912.[2] A decade later, in 1922, Browning suggested their use as antimicrobial agents.[2] During World War I and II, acridine dyes were widely used as antiseptics before the advent of penicillin.[2]

-

Mid-20th Century: The fluorescent properties of acridine dyes captured the attention of cell biologists. Acridine orange, in particular, emerged as a powerful tool for studying nucleic acids. It was observed that the dye exhibited differential staining, fluorescing green when bound to double-stranded DNA and red when bound to single-stranded RNA. This metachromatic property allowed for the visualization of DNA and RNA within cells, providing unprecedented insights into their distribution and dynamics.[3][4] Acridine orange also found use in microbiology for the direct counting of aquatic bacteria and the examination of microbial content in soil.[5]

-

Late 20th Century to Present: The applications of acridine dyes have continued to expand with the development of advanced imaging techniques like fluorescence microscopy and flow cytometry.[5] They are now routinely used for a wide range of cellular analyses, including cell cycle analysis, apoptosis detection, and the visualization of acidic organelles like lysosomes.[2][6] The development of new acridine derivatives and their conjugation to other molecules continues to push the boundaries of cellular imaging and therapeutic development.

The Spectacle of Life: Properties of Key Acridine Dyes

The utility of acridine dyes in cell biology stems from their unique fluorescent properties. When these molecules absorb light at a specific wavelength (excitation), they emit light at a longer wavelength (emission). The precise wavelengths of excitation and emission are characteristic of each dye and its binding state.

| Acridine Dye | Binding Target | Excitation Max (nm) | Emission Max (nm) |

| Acridine Orange | dsDNA | ~502 | ~525 (Green) |

| ssDNA/RNA | ~460 | ~650 (Red) | |

| Acridine Yellow | - | ~461-470 | ~493-550 |

| Proflavine | DNA/RNA | - | - |

| Acriflavine | DNA | - | ~502 |

| Quinacrine | DNA (AT-rich regions) | ~424 | >520 |

Data compiled from multiple sources.[4][5][7][8][9][10]

Illuminating Cellular Processes: Mechanisms and Applications

Acridine dyes, particularly acridine orange, have become indispensable tools for visualizing a variety of cellular structures and processes. Their mechanisms of action are rooted in their chemical properties and interactions with cellular components.

Differentiating Nucleic Acids: The Metachromatic Shift of Acridine Orange

Acridine orange's ability to differentially stain DNA and RNA is a cornerstone of its application in cell biology. This phenomenon is based on the dye's mode of interaction with these nucleic acids.

Caption: Mechanism of acridine orange's differential fluorescence with DNA and RNA.

When acridine orange intercalates between the base pairs of double-stranded DNA, it exists as a monomer and emits green fluorescence upon excitation.[4] In contrast, when it binds to the phosphate backbone of single-stranded RNA, it forms aggregates (dimers or polymers) that exhibit a red-shifted fluorescence.[4]

Visualizing Acidic Organelles: Lysosome Staining

Acridine orange is a weak base that can freely diffuse across cell membranes in its uncharged state. However, within the acidic environment of lysosomes (pH 4-5), it becomes protonated and trapped, leading to its accumulation. At high concentrations, the dye forms aggregates that emit red fluorescence, making lysosomes appear as bright red puncta within the cytoplasm.

Caption: Mechanism of acridine orange accumulation and fluorescence in lysosomes.

Detecting Apoptosis: The Acridine Orange/Ethidium Bromide Assay

A widely used method for distinguishing between live, apoptotic, and necrotic cells involves the dual staining with acridine orange and ethidium bromide (EtBr). Acridine orange can permeate all cells and stains their nuclei green. Ethidium bromide, however, can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells, and stains their nuclei red. The red fluorescence of EtBr quenches the green fluorescence of acridine orange.

Caption: Workflow for apoptosis detection using Acridine Orange and Ethidium Bromide.

In the Lab: Detailed Experimental Protocols

The following are detailed methodologies for key experiments utilizing acridine dyes. These protocols are intended as a guide and may require optimization based on cell type and experimental conditions.

Protocol for General Nuclear and Cytoplasmic Staining with Acridine Orange

Objective: To visualize the nucleus (DNA) and cytoplasm (RNA) of cells.

Materials:

-

Phosphate-buffered saline (PBS), pH 7.4

-

4% Paraformaldehyde (PFA) in PBS (freshly prepared)

-

Methanol, ice-cold

-

Acridine Orange staining solution (1-5 µg/mL in PBS)

-

Fluorescence microscope with appropriate filters (blue excitation, green and red emission)

Procedure:

-

Cell Preparation: Grow cells on glass coverslips or in a culture dish.

-

Washing: Gently wash the cells twice with PBS.

-

Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Washing: Wash the cells twice with PBS.

-

Permeabilization: Permeabilize the cells with ice-cold methanol for 10 minutes at -20°C.

-

Washing: Wash the cells three times with PBS.

-

Staining: Incubate the cells with acridine orange staining solution for 15-30 minutes at room temperature in the dark.

-

Washing: Wash the cells twice with PBS to remove excess stain.

-

Mounting: Mount the coverslips onto microscope slides with a drop of PBS or an anti-fade mounting medium.

-

Visualization: Observe the cells under a fluorescence microscope. The nucleus should appear green, and the cytoplasm and nucleoli should appear red/orange.

Protocol for Apoptosis Detection using Acridine Orange and Ethidium Bromide Staining

Objective: To differentiate between live, apoptotic, and necrotic cells.

Materials:

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acridine Orange (AO) stock solution (e.g., 1 mg/mL in water)

-

Ethidium Bromide (EtBr) stock solution (e.g., 1 mg/mL in water)

-

AO/EtBr staining solution (prepare fresh by mixing 1 µL of AO stock and 1 µL of EtBr stock in 1 mL of PBS)

-

Fluorescence microscope with appropriate filters

Procedure:

-

Cell Preparation: Harvest cells (both adherent and suspension) and resuspend in PBS at a concentration of 1 x 10^6 cells/mL.

-

Staining: Add 1 µL of the AO/EtBr staining solution to 25 µL of the cell suspension on a microscope slide.

-

Incubation: Gently mix and incubate for 5 minutes at room temperature in the dark.

-

Visualization: Immediately observe the cells under a fluorescence microscope.

-

Live cells: Uniformly green nucleus with intact structure.

-

Early apoptotic cells: Bright green nucleus with condensed or fragmented chromatin.

-

Late apoptotic/necrotic cells: Uniformly orange/red nucleus.

-

Protocol for Cell Cycle Analysis using Acridine Orange and Flow Cytometry

Objective: To analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Phosphate-buffered saline (PBS), pH 7.4

-

70% Ethanol, ice-cold

-

RNase A solution (e.g., 100 µg/mL in PBS)

-

Acridine Orange staining solution for flow cytometry (e.g., 5 µg/mL in a low pH buffer)

-

Flow cytometer with a 488 nm laser for excitation and detectors for green and red fluorescence.

Procedure:

-

Cell Preparation: Harvest approximately 1-2 x 10^6 cells.

-

Washing: Wash the cells once with PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix for at least 1 hour (or overnight) at 4°C.

-

Washing: Wash the cells twice with PBS to remove the ethanol.

-

RNase Treatment: Resuspend the cells in 500 µL of RNase A solution and incubate for 30 minutes at 37°C to degrade RNA.

-

Staining: Add 500 µL of acridine orange staining solution and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells on a flow cytometer. The green fluorescence intensity (proportional to DNA content) will be used to distinguish between G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.

Conclusion

From their humble origins in coal tar to their current status as sophisticated tools in molecular and cellular biology, acridine dyes have had a profound impact on our understanding of the cell. Their unique photophysical properties, particularly the metachromatic nature of acridine orange, have provided researchers with a versatile toolkit for visualizing nucleic acids, monitoring cellular processes like apoptosis, and analyzing the cell cycle. As imaging technologies continue to advance, the legacy of acridine dyes is set to endure, continuing to shed light on the fundamental processes of life.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Fluorescence in the life sciences - Wikipedia [en.wikipedia.org]

- 3. Microscope | Types, Parts, History, Diagram, & Facts | Britannica [britannica.com]

- 4. Nobel Prize - Chemistry, Discoveries, Innovations | Britannica [britannica.com]

- 5. tandfonline.com [tandfonline.com]

- 6. QUINACRINE - SPECTROSCOPIC PROPERTIES AND INTERACTIONS WITH POLYNUCLEOTIDES [research.chalmers.se]

- 7. [Spectral manifestations of different types of acriflavine binding to DNA in ultraviolet and visible region] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Classification, Examples and Application of Fluorescent Dyes | AxisPharm [axispharm.com]

- 9. OxMic: Essentials of Light Microscopy, in person — University of Oxford, Medical Sciences Division [medsci.ox.ac.uk]

- 10. Fluorescence-determined preferential binding of quinacrine to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

Acridine Orange: A Technical Guide to Cell Cycle Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the principles and applications of Acridine Orange (AO) for cell cycle analysis. The document provides a comprehensive overview of the core mechanisms, detailed experimental protocols, and data interpretation for researchers in cell biology, oncology, and drug development.

Core Principles of Acridine Orange in Cell Cycle Analysis

Acridine Orange is a versatile, cell-permeable fluorescent dye that differentially stains DNA and RNA, making it a powerful tool for analyzing the cell cycle.[1][2][3] Its metachromatic properties are the foundation of its utility; it emits different colors of light depending on how it binds to nucleic acids.[2]

-

Intercalation with DNA: When Acridine Orange intercalates into the double-stranded helix of DNA, it emits a green fluorescence with an approximate excitation maximum of 502 nm and an emission maximum of 525 nm.[3][4] This interaction is stoichiometric, meaning the intensity of the green fluorescence is directly proportional to the amount of DNA in a cell. This allows for the discrimination of cells in different phases of the cell cycle based on their DNA content: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).

-

Binding to RNA: Acridine Orange also binds to single-stranded RNA, primarily through electrostatic interactions. This binding results in the aggregation of the dye, which emits a red fluorescence with an approximate excitation maximum of 460 nm and an emission maximum of 650 nm.[3][4]

The dual-staining capability of Acridine Orange is particularly advantageous for distinguishing between quiescent (G0) and actively cycling (G1) cells. While both G0 and G1 cells have the same DNA content (2n), G1 cells are actively preparing for DNA synthesis and thus have a significantly higher RNA content than quiescent G0 cells.[5] This difference in RNA content translates to a higher red fluorescence intensity in G1 cells compared to G0 cells.

Mechanism of Differential Staining

dot

Caption: Mechanism of Acridine Orange differential staining.

Experimental Protocols

Acridine Orange Staining for Flow Cytometry

This protocol is adapted from established methods for the analysis of cell cycle using Acridine Orange by flow cytometry.

Materials:

-

Phosphate-Buffered Saline (PBS): pH 7.4

-

70% Ethanol: Ice-cold

-

Acridine Orange (AO) Stock Solution: 1 mg/mL in distilled water. Store protected from light at 4°C.

-

Permeabilization Solution (Solution A): 0.1% Triton X-100, 2 mM MgCl2, in PBS.

-

Staining Solution (Solution B): 1 µg/mL Acridine Orange, 100 µg/mL RNase A in PBS.

Procedure:

-

Cell Preparation:

-

Harvest approximately 1 x 10^6 cells per sample.

-

Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.

-

-

Fixation:

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.

-

Incubate the cells on ice or at -20°C for at least 30 minutes. Note: Cells can be stored in 70% ethanol at -20°C for several weeks.

-

-

Staining:

-

Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

-

Resuspend the cell pellet in 1 mL of Permeabilization Solution (Solution A) and incubate at room temperature for 5 minutes.

-

Centrifuge at 500 x g for 5 minutes and discard the supernatant.

-

Resuspend the cell pellet in 500 µL of Staining Solution (Solution B).

-

Incubate at room temperature for 20-30 minutes, protected from light.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer equipped with a blue laser (488 nm excitation).

-

Collect green fluorescence in the FL1 channel (e.g., 530/30 nm bandpass filter) and red fluorescence in the FL3 channel (e.g., >650 nm longpass filter).

-

Set the green fluorescence (DNA content) on a linear scale and the red fluorescence (RNA content) on a logarithmic scale.

-

Acquire at least 10,000 events per sample.

-

Alternative Method: Hoechst 33342 and Pyronin Y Staining

This method provides an alternative for simultaneous DNA and RNA quantification, particularly useful for distinguishing G0 and G1 phases.[5]

Materials:

-

Hanks' Balanced Salt Solution (HBSS): with Ca2+ and Mg2+

-

Hoechst 33342 Stock Solution: 1 mg/mL in distilled water

-

Pyronin Y Stock Solution: 1 mg/mL in distilled water

-

Staining Solution: 5 µM Hoechst 33342 and 5 µM Pyronin Y in HBSS

Procedure:

-

Cell Preparation:

-

Resuspend approximately 1 x 10^6 cells in 1 mL of HBSS.

-

-

Staining:

-

Add Hoechst 33342 to a final concentration of 5 µM.

-

Incubate at 37°C for 45 minutes.

-

Add Pyronin Y to a final concentration of 5 µM.

-

Incubate at 37°C for an additional 45 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the samples immediately without washing.

-

Use a flow cytometer with UV (for Hoechst 33342) and blue-green (for Pyronin Y) excitation sources.

-

Collect blue fluorescence (DNA) and red fluorescence (RNA).

-

Data Presentation and Interpretation

The primary output of Acridine Orange cell cycle analysis is a bivariate plot of red fluorescence (RNA content) versus green fluorescence (DNA content).

dot

Caption: Experimental workflow for cell cycle analysis using Acridine Orange.

Quantitative Data Summary

The following table presents example data from a study on the effect of a therapeutic agent on the cell cycle of small-cell lung cancer (SCLC) cells (DMS114) and control human umbilical vein endothelial cells (HUVEC).[6]

| Cell Line | Treatment | G0/G1 (%) | S (%) | G2/M (%) |

| DMS114 | Control | 65.2 ± 2.1 | 20.5 ± 1.5 | 14.3 ± 1.8 |

| Agent (1 mg/L) | 58.9 ± 2.5 | 18.2 ± 1.9 | 22.9 ± 2.3 | |

| Agent (5 mg/L) | 45.7 ± 3.2 | 15.1 ± 2.1 | 39.2 ± 3.5 | |

| HUVEC | Control | 78.4 ± 1.9 | 12.3 ± 1.2 | 9.3 ± 1.1 |

| Agent (1 mg/L) | 75.1 ± 2.3 | 13.5 ± 1.4 | 11.4 ± 1.3 | |

| Agent (5 mg/L) | 72.8 ± 2.8 | 14.2 ± 1.6 | 13.0 ± 1.5 |

Data are presented as mean ± standard deviation.

Interpreting the Bivariate Plot

dot

Caption: Interpreting the bivariate plot of RNA vs. DNA content.

-

Sub-G1: Debris and apoptotic cells with fragmented DNA appear to the left of the G0/G1 peak.

-

G0 Phase: Cells with 2n DNA content and low RNA content.

-

G1 Phase: Cells with 2n DNA content and high RNA content.

-

S Phase: Cells with intermediate DNA content and variable RNA content.

-

G2/M Phase: Cells with 4n DNA content and high RNA content.

Conclusion

Acridine Orange staining is a robust and informative method for detailed cell cycle analysis. Its ability to simultaneously measure DNA and RNA content provides a deeper understanding of the cell's proliferative state compared to DNA-only stains. This technical guide provides the foundational principles and practical protocols for the successful application of this technique in a research and drug development setting.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. molbiolcell.org [molbiolcell.org]

- 4. Acridine Orange for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]

- 5. Cell cycle-related changes in nuclear chromatin of stimulated lymphocytes as measured by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Anticancer Potential of Chlorine Dioxide in Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Metachromatic Properties of Acridine Red: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the metachromatic properties of acridine red, a fluorescent dye widely utilized in cellular and molecular biology. We will delve into the core principles of its fluorescence shift, provide detailed experimental protocols for its application, and present quantitative data and visual workflows to aid in experimental design and data interpretation.

Core Principles of this compound Metachromasia

This compound, often used interchangeably with acridine orange, is a cationic fluorochrome that exhibits metachromasia, a phenomenon where the dye's fluorescence emission spectrum shifts depending on its concentration and the nature of the molecule it binds to. This property makes it a powerful tool for distinguishing between different types of nucleic acids and for visualizing acidic organelles within cells.[1][2][3]

The fundamental principle behind this compound's metachromasia lies in its ability to exist in two primary states:

-

Monomeric State (Orthochromatic): At low concentrations or when intercalated between the base pairs of double-stranded DNA (dsDNA), this compound exists as a monomer. In this state, it emits a green fluorescence .[1][4] This intercalation is the primary mode of binding to dsDNA.[5]

-

Aggregated State (Metachromatic): At higher concentrations or when electrostatically interacting with single-stranded nucleic acids (ssRNA or ssDNA) or accumulating in acidic cellular compartments like lysosomes, this compound molecules form aggregates (dimers or polymers). This aggregation leads to a shift in the emission spectrum, resulting in a red to orange fluorescence .[1][3][4]

This differential staining allows researchers to simultaneously visualize and distinguish between DNA and RNA within a cell, as well as to identify and study acidic vesicular organelles (AVOs) such as lysosomes and autolysosomes.[6]

Quantitative Spectral Data

The distinct spectral properties of this compound in its monomeric and aggregated states are crucial for designing fluorescence microscopy and flow cytometry experiments. The following table summarizes the key excitation and emission maxima for acridine orange, a commonly used and spectrally similar dye.

| State | Binding Target | Excitation Maximum (nm) | Emission Maximum (nm) | Observed Color |

| Monomeric | Double-stranded DNA (dsDNA) | ~500-502 | ~525-526 | Green |

| Aggregated | Single-stranded RNA (ssRNA) | ~460 | ~650 | Red |

| Aggregated | Acidic Organelles (e.g., Lysosomes) | ~460 | ~650 | Red-Orange |

Note: The exact excitation and emission maxima can vary slightly depending on the local environment, pH, and the specific instrumentation used.[3][4][7][8][9]

Key Factors Influencing Metachromasia

Several factors can influence the metachromatic staining of this compound:

-

Dye Concentration: Higher concentrations of the dye promote aggregation and thus a shift towards red fluorescence.

-

pH: this compound accumulation in acidic compartments (low pH) leads to protonation and trapping of the dye, favoring aggregation and red fluorescence.[1]

-

Ionic Strength: The ionic strength of the staining solution can affect the electrostatic interactions between the dye and the target molecules.

-

Cellular State: The physiological state of the cell, such as progression through the cell cycle or undergoing apoptosis, can alter the accessibility and conformation of nucleic acids, thereby affecting staining patterns.[10][11]

Experimental Protocols

Here are detailed methodologies for key experiments utilizing the metachromatic properties of this compound (acridine orange).

Staining for Nucleic Acid Differentiation

This protocol allows for the simultaneous visualization of DNA (green) and RNA (red) in cells.

Materials:

-

Acridine Orange (AO) stock solution (e.g., 1 mg/mL in distilled water)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Mounting medium

-

Fluorescence microscope with appropriate filters for green and red fluorescence

Procedure:

-

Cell Preparation: Grow cells on coverslips or in a suitable imaging dish.

-

Fixation: Wash the cells twice with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature to permeabilize the cell membranes.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Staining: Dilute the AO stock solution in PBS to a final concentration of 1-5 µg/mL. Incubate the cells with the staining solution for 15-30 minutes at room temperature in the dark.

-

Washing: Briefly rinse the cells with PBS to remove excess stain.

-

Mounting: Mount the coverslips with a drop of mounting medium.

-

Visualization: Observe the stained cells under a fluorescence microscope. Nuclei containing dsDNA will fluoresce green, while the cytoplasm and nucleoli, rich in RNA, will fluoresce red or orange.

Lysosomal Stability Assay

This protocol is used to assess the integrity of lysosomes. In healthy cells with intact, acidic lysosomes, acridine orange accumulates and fluoresces red. Upon lysosomal membrane permeabilization (LMP), the dye leaks into the cytoplasm, where it becomes less concentrated and fluoresces green.[12][13]

Materials:

-

Acridine Orange (AO) staining solution (e.g., 5 µg/mL in complete cell culture medium)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Live-cell imaging system or fluorescence microscope

Procedure:

-

Cell Culture: Plate cells in a suitable imaging dish or plate.

-

Treatment (Optional): Treat cells with the compound of interest to induce or inhibit lysosomal damage.

-

Staining: Remove the culture medium and add the AO staining solution. Incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

-

Washing: Gently wash the cells twice with pre-warmed PBS or complete medium.

-

Imaging: Immediately image the cells using a live-cell imaging system. Healthy cells will exhibit bright red fluorescent lysosomes. Cells with compromised lysosomes will show a decrease in red fluorescence and an increase in diffuse green fluorescence throughout the cytoplasm.

Cell Cycle Analysis by Flow Cytometry

Acridine orange can be used to differentiate between quiescent (G0) and cycling (G1, S, G2/M) cells based on their RNA and DNA content.

Materials:

-

Acridine Orange (AO) solution

-

Cell suspension

-

RNase A solution (optional, for DNA-only analysis)

-

Flow cytometer with blue laser excitation (e.g., 488 nm) and detectors for green and red fluorescence.

Procedure:

-

Cell Harvesting: Harvest cells and prepare a single-cell suspension.

-

Fixation (Optional): Cells can be fixed (e.g., with ethanol) or stained while viable.

-

Staining: Add AO solution to the cell suspension at a final concentration that allows for differential staining of DNA and RNA.

-

Incubation: Incubate for a specified time at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer. Plot green fluorescence (DNA content) against red fluorescence (RNA content). Quiescent G0 cells will have low RNA and 2N DNA content, while cycling G1 cells will have higher RNA content with the same 2N DNA content. S-phase cells will show increasing DNA content, and G2/M cells will have 4N DNA content and high RNA content.[11][14][15]

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and concepts related to the use of this compound.

Caption: Experimental workflow for differential staining of nucleic acids with this compound.

Caption: Logical relationship of this compound fluorescence to lysosomal stability.

Caption: Correlation of this compound staining patterns with stages of apoptosis.

References

- 1. What is the principle of acridine orange stain? | AAT Bioquest [aatbio.com]

- 2. Acridine Orange Staining: Principle, Procedure, Results • Microbe Online [microbeonline.com]

- 3. Acridine orange - Wikipedia [en.wikipedia.org]

- 4. The 5 Fundamental Methods For Imaging Nucleic Acids - ExpertCytometry [expertcytometry.com]

- 5. Acridine Orange | AAT Bioquest [aatbio.com]

- 6. journals.biologists.com [journals.biologists.com]

- 7. health.usf.edu [health.usf.edu]

- 8. Spectral characteristics of Molecular Probes dyes—Table 23.1 | Thermo Fisher Scientific - US [thermofisher.com]

- 9. Fluorochrome Data Tables [evidentscientific.com]

- 10. Unique spectral signatures of the nucleic acid dye acridine orange can distinguish cell death by apoptosis and necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell cycle-related changes in nuclear chromatin of stimulated lymphocytes as measured by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Acridine Orange for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]

- 15. miltenyibiotec.com [miltenyibiotec.com]

Methodological & Application

Acridine Red Staining for Fluorescence Microscopy: An Application Guide

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive overview and detailed protocols for the use of acridine-based fluorescent staining in microscopy. While the query specified "Acridine Red," the most prominently utilized and documented dye in this class for observing red fluorescence in cellular compartments is Acridine Orange. Acridine Orange exhibits metachromatic properties, fluorescing green in the nucleus when bound to double-stranded DNA and shifting to red/orange in acidic organelles like lysosomes or when bound to single-stranded nucleic acids (RNA).[1][2][3][4][5][6] This document will focus on the principles and applications of Acridine Orange for visualizing these red-fluorescent structures.

Principle of Acridine Orange Staining

Acridine Orange (AO) is a cell-permeable, cationic, and metachromatic fluorescent dye.[2][3] Its fluorescence emission spectrum is dependent on its concentration and the nature of the biomolecules it binds to.

-

Green Fluorescence: At low concentrations or when intercalated into double-stranded DNA (dsDNA), AO fluoresces green with an emission maximum around 525 nm.[5]

-

Red/Orange Fluorescence: In acidic compartments, such as lysosomes and autophagosomes, AO becomes protonated and aggregates, leading to a shift in its fluorescence to red-orange with an emission maximum around 650 nm.[2][3][5] It also fluoresces red when bound to single-stranded DNA (ssDNA) or RNA.[1][2][3]

This dual fluorescence property makes AO a valuable tool for investigating lysosomal stability, autophagy, and apoptosis.[7][8]

Quantitative Data Summary

The following table summarizes key quantitative parameters for Acridine Orange staining.

| Parameter | Value | Reference |

| Excitation Wavelength (max) | ~488 nm (blue light) | [5][9] |

| Emission Wavelength (dsDNA) | ~525 nm (green) | [5] |

| Emission Wavelength (ssDNA, RNA, Lysosomes) | ~650 nm (red) | [2][5] |

| Typical Staining Concentration | 1-5 µg/mL | [10] |

| Typical Incubation Time | 15-30 minutes | [10][11] |

Experimental Protocol: Live-Cell Lysosomal Staining with Acridine Orange

This protocol details the steps for staining lysosomes in living cells for fluorescence microscopy.

Materials:

-

Acridine Orange stock solution (1 mg/mL in DMSO or ethanol)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Fluorescence microscope with appropriate filter sets (blue excitation, green and red emission)

-

Live-cell imaging chamber or slides

Procedure:

-

Cell Culture: Plate cells in a suitable live-cell imaging dish or chamber and culture until they reach the desired confluency.

-

Preparation of Staining Solution: Prepare a fresh working solution of Acridine Orange by diluting the stock solution in pre-warmed complete cell culture medium to a final concentration of 1-5 µg/mL.

-

Cell Staining:

-

Remove the culture medium from the cells.

-

Wash the cells once with warm PBS.

-

Add the Acridine Orange staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.

-

-

Washing:

-

Remove the staining solution.

-

Wash the cells two to three times with warm PBS or complete culture medium to remove excess stain.[10]

-

-

Imaging:

-

Add fresh, pre-warmed culture medium or PBS to the cells.

-

Immediately image the cells using a fluorescence microscope.

-

Use a blue light excitation filter (around 488 nm).

-

Capture images using both green (around 500-550 nm) and red (>600 nm) emission filters.

-

Diagrams

Caption: Mechanism of Acridine Orange Staining.

Caption: Acridine Orange Staining Workflow.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Acridine Orange Staining: Principle, Procedure, Results • Microbe Online [microbeonline.com]

- 3. What is the principle of acridine orange stain? | AAT Bioquest [aatbio.com]

- 4. Acridine orange - Wikipedia [en.wikipedia.org]

- 5. ddescholar.acemap.info [ddescholar.acemap.info]

- 6. google.com [google.com]

- 7. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Ratiometric analysis of Acridine Orange staining in the study of acidic organelles and autophagy | Semantic Scholar [semanticscholar.org]

- 9. Acridine Orange: A Review of Novel Applications for Surgical Cancer Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. emsdiasum.com [emsdiasum.com]

Acridine Red in Flow Cytometry: Application Notes and Protocols

Introduction

While the query specifically mentions "Acridine Red," it is crucial to clarify that in the context of flow cytometry and nucleic acid staining, Acridine Orange (AO) is the predominantly used and extensively documented dye. This compound (C.I. 45000) is a different compound, and its applications in flow cytometry are not well-established in scientific literature. Acridine Orange is renowned for its metachromatic properties, meaning it can emit different colors of light depending on how it binds to cellular components. This characteristic makes it a versatile tool for a variety of flow cytometric analyses.

This document will focus on the principles and applications of Acridine Orange, which is likely the intended subject of the query, given its use in generating red fluorescence. We will provide detailed protocols, quantitative data, and visual workflows to guide researchers, scientists, and drug development professionals in utilizing this powerful dye.

Principle of Acridine Orange Staining

Acridine Orange is a cell-permeable fluorescent dye that intercalates into double-stranded DNA (dsDNA) and binds to single-stranded nucleic acids (ssDNA and RNA) through electrostatic interactions.[1][2][3] This differential binding results in distinct fluorescent emissions:

-

Green Fluorescence: When AO intercalates into the rigid structure of dsDNA, it emits green light with a maximum emission around 525 nm.[4][5]

-

Red Fluorescence: When AO binds to the more flexible, single-stranded RNA (and denatured ssDNA), it forms aggregates that emit red light, with a maximum emission around 650 nm.[4][5]

Furthermore, Acridine Orange is a weak base and will accumulate in acidic compartments within the cell, such as lysosomes and autolysosomes. In these low pH environments, the protonated form of the dye also emits red-orange fluorescence.[4] This property allows for the analysis of acidic vesicular organelles (AVOs).

Key Applications in Flow Cytometry

The unique spectral properties of Acridine Orange enable its use in several key flow cytometry applications:

-

Cell Cycle Analysis: Simultaneous measurement of DNA (green fluorescence) and RNA (red fluorescence) content allows for the differentiation of quiescent cells (G0 phase) from actively cycling cells (G1, S, and G2/M phases). Quiescent G0 cells have lower RNA content compared to G1 cells.

-

Apoptosis Detection: During apoptosis, chromatin condensation and DNA fragmentation occur. The altered chromatin structure can affect Acridine Orange staining, leading to a decrease in green fluorescence and an increase in red fluorescence from denatured DNA.

-

Analysis of Acidic Vesicular Organelles (AVOs) and Autophagy: The accumulation of AO in AVOs, such as autolysosomes, results in red fluorescence. An increase in the red-to-green fluorescence intensity ratio can be indicative of autophagy induction.[6]

-

Reticulocyte Counting: Reticulocytes, being immature red blood cells, contain residual RNA. Acridine Orange can be used to stain this RNA, allowing for their quantification by flow cytometry.[7]

-

Cell Viability Assessment: In conjunction with a membrane-impermeant dye like Propidium Iodide (PI), AO can be used to distinguish between live, apoptotic, and necrotic cells. Live cells will stain green, early apoptotic cells will show condensed green nuclei, late apoptotic cells will stain orange-red, and necrotic cells will stain red.

Spectral Properties

A summary of the spectral properties of Acridine Orange is presented below.

| Binding Target | Excitation Max (nm) | Emission Max (nm) | Observed Color |

| Double-stranded DNA | 502 | 525 | Green |

| Single-stranded RNA/DNA | 460 | 650 | Red |

| Acidic Organelles | 475 | 590 | Orange-Red |

Experimental Protocols

General Cell Staining Protocol for DNA/RNA Content

This protocol provides a general procedure for staining cells with Acridine Orange to analyze DNA and RNA content simultaneously.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

Ethanol (70%, ice-cold) for fixation

-

Acridine Orange stock solution (1 mg/mL in distilled water)

-

Staining Buffer (e.g., PBS with 1 mM EDTA)

Procedure:

-

Harvest cells and wash once with cold PBS.

-

Resuspend the cell pellet in 1 mL of cold PBS.

-

While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells on ice or at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash once with PBS.

-